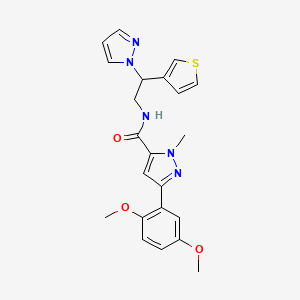
2-(2,2-Dimethylpropanoyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, commonly known as 2-DMPAP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used to synthesize a variety of compounds, and it has been used in numerous studies in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
2-DMPAP has been used in numerous studies in the fields of biochemistry and physiology. For example, it has been used to study the effects of enzyme inhibitors on the metabolism of fatty acids. It has also been used to study the effects of lipid-lowering drugs on cholesterol levels. In addition, 2-DMPAP has been used to study the effects of various hormones on cell growth and development.
Mécanisme D'action
2-DMPAP acts as an inhibitor of fatty acid β-oxidation, which is the process by which fatty acids are broken down and converted into energy. Specifically, it binds to the active site of the enzyme acyl-CoA oxidase, which is responsible for the initial step in the β-oxidation process. By binding to this enzyme, 2-DMPAP prevents the breakdown of fatty acids, thus inhibiting β-oxidation.
Biochemical and Physiological Effects
2-DMPAP has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the levels of low-density lipoprotein (LDL) cholesterol, as well as total cholesterol levels, in animal models. In addition, it has been shown to decrease the levels of triglycerides in the blood. Furthermore, it has been shown to reduce the levels of free fatty acids in the liver, as well as to reduce the levels of glucose in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMPAP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it has been extensively studied, so its effects are well-understood. However, there are some limitations to using 2-DMPAP in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, its effects may vary depending on the concentration and duration of exposure.
Orientations Futures
There are numerous potential future directions for research involving 2-DMPAP. For example, it could be used to study the effects of fatty acid β-oxidation inhibitors on other metabolic processes, such as glucose metabolism. Additionally, its effects on other types of lipids, such as high-density lipoprotein (HDL) cholesterol, could be further explored. Furthermore, its effects on other hormones, such as insulin, could be studied. Finally, its potential use as a therapeutic agent for the treatment of metabolic disorders, such as obesity and type 2 diabetes, could be investigated.
Méthodes De Synthèse
2-DMPAP can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-3-(trifluoromethyl)phenylacetic acid and 2,2-dimethylpropanoic acid in the presence of a base, such as sodium hydroxide. This reaction produces 2-DMPAP and sodium chloride as byproducts. Another method involves the reaction of 2-chloro-3-(trifluoromethyl)phenylacetic acid, 2,2-dimethylpropanoic acid, and a base, such as sodium hydroxide in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction also produces 2-DMPAP and sodium chloride as byproducts.
Propriétés
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[3-(trifluoromethyl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-6-4-5-11(7-12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHIGVKKIAGIU-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC(=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)
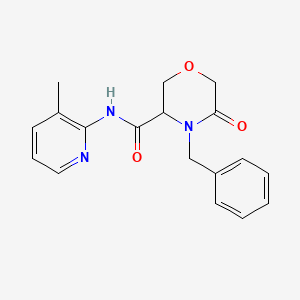
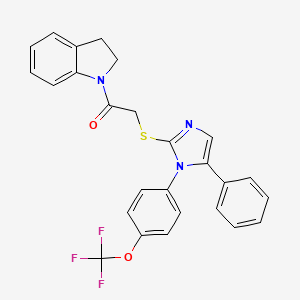

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
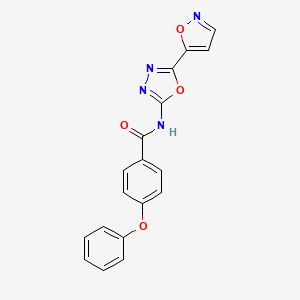
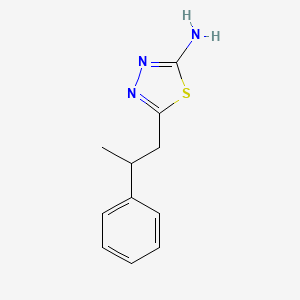
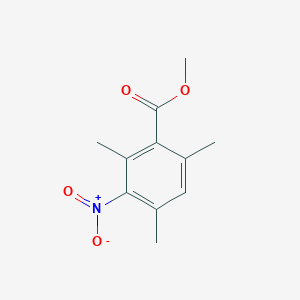

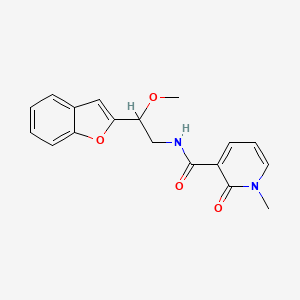
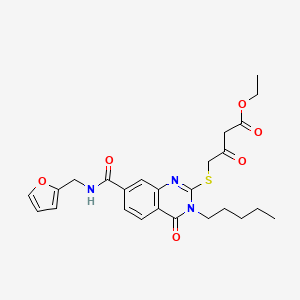
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

